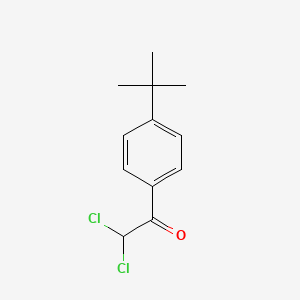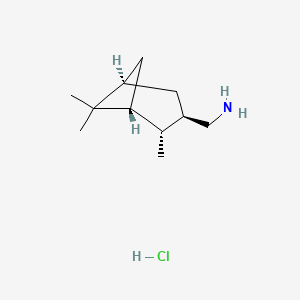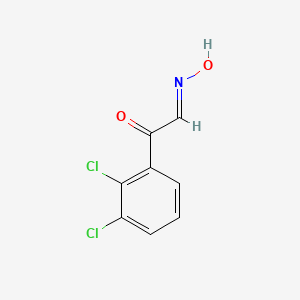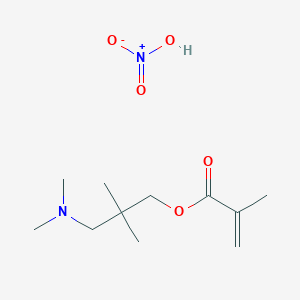
(3-(Methacryloyloxy)-2,2-dimethylpropyl)dimethylammonium nitrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(Methacryloyloxy)-2,2-dimethylpropyl)dimethylammonium nitrate: is a zwitterionic compound known for its unique chemical structure and properties. This compound is characterized by the presence of both cationic and anionic sites within the same molecule, which imparts it with distinct physicochemical behaviors. It is widely used in the synthesis of polymers with antifouling and anti-polyelectrolyte properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Methacryloyloxy)-2,2-dimethylpropyl)dimethylammonium nitrate typically involves the reaction of methacrylic acid with 2,2-dimethyl-1,3-propanediol to form the methacryloyloxy intermediate. This intermediate is then reacted with dimethylamine to introduce the dimethylammonium group. Finally, the compound is treated with nitric acid to form the nitrate salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
化学反応の分析
Types of Reactions: (3-(Methacryloyloxy)-2,2-dimethylpropyl)dimethylammonium nitrate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form zwitterionic polymers.
Substitution Reactions: The methacryloyloxy group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester linkage in the methacryloyloxy group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Polymerization: Initiators like azobisisobutyronitrile (AIBN) are commonly used under thermal conditions.
Substitution Reactions: Nucleophiles such as amines or thiols can be used under mild conditions.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the ester linkage.
Major Products Formed:
Polymerization: Zwitterionic polymers with antifouling properties.
Substitution Reactions: Substituted derivatives with modified functional groups.
Hydrolysis: Methacrylic acid and dimethylammonium nitrate.
科学的研究の応用
Chemistry: In chemistry, (3-(Methacryloyloxy)-2,2-dimethylpropyl)dimethylammonium nitrate is used as a monomer in the synthesis of zwitterionic polymers. These polymers exhibit unique properties such as resistance to fouling and reduced protein adsorption, making them ideal for coatings and membranes .
Biology: In biological research, this compound is used to create biocompatible surfaces and materials. Its zwitterionic nature helps in reducing non-specific interactions with biological molecules, making it useful in the development of medical devices and implants .
Medicine: In medicine, zwitterionic polymers derived from this compound are explored for drug delivery systems. Their ability to resist protein adsorption and fouling enhances the stability and efficacy of drug delivery vehicles .
Industry: Industrially, this compound is used in the production of coatings, adhesives, and sealants. Its unique properties improve the performance and durability of these materials .
作用機序
The mechanism of action of (3-(Methacryloyloxy)-2,2-dimethylpropyl)dimethylammonium nitrate is primarily based on its zwitterionic structure. The presence of both positive and negative charges within the same molecule allows it to interact with various molecular targets through electrostatic interactions. This dual charge nature helps in reducing non-specific binding and fouling, making it effective in applications requiring biocompatibility and antifouling properties .
類似化合物との比較
- (2-(Methacryloyloxy)ethyl)dimethyl-(3-sulfopropyl)ammonium hydroxide
- (3-(Methacryloyloxy)propyl)trimethylammonium chloride
- (2-(Methacryloyloxy)ethyl)trimethylammonium chloride
Comparison: Compared to these similar compounds, (3-(Methacryloyloxy)-2,2-dimethylpropyl)dimethylammonium nitrate offers unique advantages such as enhanced stability and reduced fouling due to its zwitterionic nature. The presence of both cationic and anionic sites within the same molecule provides it with superior antifouling properties and biocompatibility .
特性
CAS番号 |
93858-48-1 |
|---|---|
分子式 |
C11H22N2O5 |
分子量 |
262.30 g/mol |
IUPAC名 |
[3-(dimethylamino)-2,2-dimethylpropyl] 2-methylprop-2-enoate;nitric acid |
InChI |
InChI=1S/C11H21NO2.HNO3/c1-9(2)10(13)14-8-11(3,4)7-12(5)6;2-1(3)4/h1,7-8H2,2-6H3;(H,2,3,4) |
InChIキー |
VOUYAZJXJYMQRB-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)OCC(C)(C)CN(C)C.[N+](=O)(O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


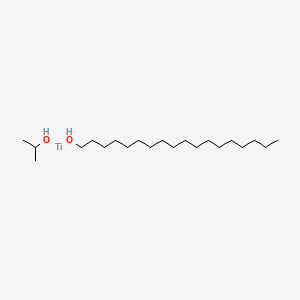
![4-[(4-Amino-M-tolyl)methyl]-2-isopropyl-6-propylaniline](/img/structure/B15179699.png)
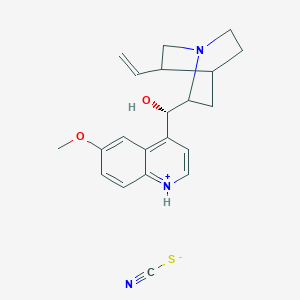
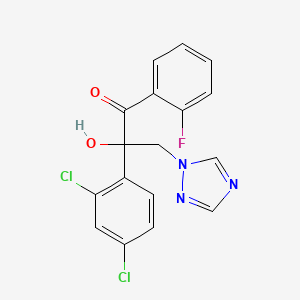
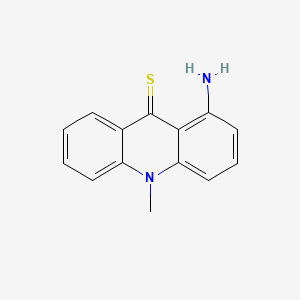
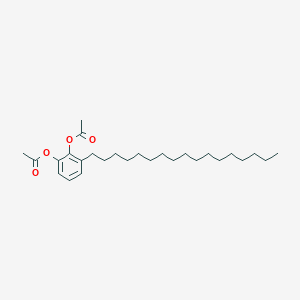
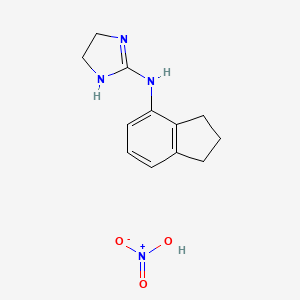
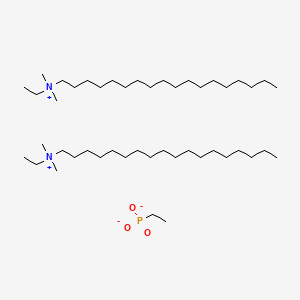
![4-[[2,5-Dimethyl-4-[(4-nitrophenyl)azo]phenyl]azo]-o-cresol](/img/structure/B15179751.png)
